molecular formula C4H9ClMg B1217595 Butylmagnesium chloride CAS No. 693-04-9

Butylmagnesium chloride

Cat. No. B1217595
CAS RN: 693-04-9
M. Wt: 116.87 g/mol
InChI Key: QUXHCILOWRXCEO-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of butylmagnesium chloride involves the reaction of magnesium metal with butyl chloride in an ether solvent, such as diethyl ether or tetrahydrofuran (THF). This process requires careful control of reaction conditions to ensure the efficient production of the Grignard reagent.

Molecular Structure Analysis

Butylmagnesium chloride consists of a carbon chain attached to a magnesium atom, which is in turn coordinated to a chloride ion. The magnesium atom acts as a Lewis acid, facilitating its reactivity with various electrophiles. Its structure is pivotal in understanding its reactivity and applications in organic synthesis.

Chemical Reactions and Properties

Butylmagnesium chloride is known for its ability to form carbon-carbon bonds. It reacts with carbon dioxide to form carboxylic acids, with aldehydes and ketones to form alcohols, and with electrophiles to form various other organic compounds. Its reactivity is attributed to the polar bond between magnesium and carbon, allowing for nucleophilic attack on electrophilic carbon atoms.

Physical Properties Analysis

As a solution in ether, butylmagnesium chloride is a colorless to slightly yellow liquid. It is highly reactive with water, air, and moisture, necessitating its storage and handling under an inert atmosphere. Its physical properties, such as boiling point and solubility, are influenced by its molecular structure and the solvent used.

Chemical Properties Analysis

The chemical properties of butylmagnesium chloride, including its reactivity with different functional groups, are crucial for its application in organic synthesis. Its reactivity towards electrophiles, nucleophiles, and various organic substrates allows for the synthesis of a wide array of organic compounds.

  • Structural and mechanistic aspects of thermal degradation of poly(vinyl chloride) and the relevance of tertiary chloride in reactions (Starnes, 2002).
  • A comprehensive review of process synthesis, including chemical reaction paths and the integration of components in chemical processes (Nishida, Stephanopoulos, & Westerberg, 1981).
  • Insights into the synthesis of multiply arylated heteroarenes, highlighting the versatility of palladium-catalyzed reactions (Rossi et al., 2014).

Scientific Research Applications

1. Polymerization Initiator

Butylmagnesium chloride is utilized in the production of certain polymers. For instance, it acts as an initiator in the polymerization of methyl methacrylate to create isotactic and stereoblock poly(methyl methacrylates) (Allen & Mair, 1984). This process involves careful control of solvent composition to achieve highly isotactic polymers.

2. Mercury Speciation Analysis

In environmental chemistry, butylmagnesium chloride is used in the derivatization of mercury species. This aids in the identification and quantification of mercury compounds, particularly in the context of pollution and toxicology studies (Emteborg et al., 1999).

3. Organic Synthesis

Butylmagnesium chloride finds applications in organic synthesis, where it serves as a reagent for various chemical transformations. It is used in reactions such as the synthesis of unsolvated n-butylmagnesium chloride (Bryce-smith & Blues, 2003), and in the reaction between butylmagnesium bromide and allyl chloride in the presence of transition metal salts (Ohbe et al., 1974).

4. Stereoselective Polymerization

Butylmagnesium is used in the polymerization of racemic lactide, leading to the formation of polylactide with a partially disyndiotactic structure (Kasperczyk & Bero, 2000). This is significant in the field of biodegradable polymers and medical applications.

5. Research on Reaction Intermediates

It is also instrumental in understanding the formation of reaction intermediates, as demonstrated in a study on the synthesis of di-n-butylmagnesium from anhydrous magnesium chloride and n-butyllithium (Nune et al., 2019).

Future Directions

: Butylmagnesium chloride 2.0M tetrahydrofuran : N-butylmagnesium chloride | Sigma-Aldrich : tert-Butylmagnesium Chloride, typ. 20 % solution in THF (typ. 1.7 M)

properties

IUPAC Name

magnesium;butane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXHCILOWRXCEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074924
Record name Magnesium, butylchloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Magnesium, butylchloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Butylmagnesium chloride

CAS RN

693-04-9
Record name Butylmagnesium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, butylchloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, butylchloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butylmagnesium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,530
Citations
HR Kricheldorf, SR Lee - Polymer, 1995 - Elsevier
The dibutylmagnesium (Bu 2 Mg)-initiated polymerizations of l-lactide at 120C in bulk yielded poly(l-lactide) of low molecular weights (η inh ⩽ 0.4 dlg −1 in CH 2 Cl 2 ), regardless of …
Number of citations: 144 www.sciencedirect.com
FC Whitmore, JW Heyd - Journal of the American Chemical …, 1938 - ACS Publications
… the reaction of ¿-butylmagnesium chloride with ¿-butylacetyl … of ¿-butylmagnesium chloride permitted all of the secondary … solution of ¿-butylmagnesium chloride to an ethereal solu…
Number of citations: 6 pubs.acs.org
H Gilman, EA Zoellner - Journal of the American Chemical Society, 1928 - ACS Publications
… RMgCl compounds than the corresponding alkyl bromides1 a study has been made of several factors affecting the optimal conditions for the preparation of tert.-butylmagnesium chloride…
Number of citations: 9 pubs.acs.org
G Ropp, R Kennedy, B Landrum… - The Journal of Organic …, 1958 - ACS Publications
… pivalophenone and i-butylmagnesium chloride was repeated many times without significant … the greatest amount of addition; (3) f-butylmagnesium chloride gives the largestamount of …
Number of citations: 1 pubs.acs.org
RC Fuson, LI Krimen - Journal of the American Chemical Society, 1955 - ACS Publications
… When treated with /-butylmagnesium chloride «.¿¡.¡S-triphenylacrylophenone was found to … The ease with which ¿-butylmagnesium chloride attacks the para position of the phenyl ring …
Number of citations: 3 pubs.acs.org
RC Fuson, WD Emmons… - Journal of the American …, 1955 - ACS Publications
… It has been shown that duryl o-isopropenylphenyl ketone (I in text) reacts with Z-butylmagnesium chloride in the … ofthis ketone was treated with i-butylmagnesium chloride (0.0321 mole). …
Number of citations: 11 pubs.acs.org
FC Whitmore, DPJ Goldsmith, NC Cook… - Journal of the …, 1950 - ACS Publications
… /-butylmagnesium chloride at —10 to —20. We have now obtained this ketone, 4,4,5,5-tetramethyl-2-hexanone in 3% yield by adding mesityl oxide to ¿-butylmagnesium chloride at 35 …
Number of citations: 9 pubs.acs.org
I CROSSLAND - Acta Chemica Scandinavica, 1962 - actachemscand.org
… The reaction between the disubstituted pyridazines (I and III) and tertbutylmagnesium chloride is distinctly exothermic and takes place readily at the reflux temperature of ether. The …
Number of citations: 17 actachemscand.org
K Ute, T Kitayama, H Koichi - Polymer journal, 1986 - nature.com
… In this work, we extended this method to the polymerization of MMA by butylmagnesium chloride (C, H, MgCl) to elucidate the structures of the polymerization products and the fate of the …
Number of citations: 36 www.nature.com
RC Fuson, GW Griffin - Journal of the American Chemical Society, 1957 - ACS Publications
… with f-butylmagnesium chloride in the 1,6-manner to yield a dihydroaromatic derivative II. … Experiments with -butylmagnesium chloride have borne out this expectation; two ketones were …
Number of citations: 5 pubs.acs.org

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